Cas no 2034463-96-0 (1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea)

1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring fused imidazopyridine and thiophene moieties. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR-targeting agents due to its rigid, planar structure and hydrogen-bonding capabilities. The imidazopyridine scaffold enhances binding affinity, while the thiophene group contributes to π-stacking interactions. Its balanced lipophilicity and molecular weight suggest favorable pharmacokinetic properties. The urea linkage provides a stable hydrogen-bond donor-acceptor motif, making it valuable for structure-activity relationship studies in drug discovery. This compound is typically synthesized via palladium-catalyzed cross-coupling or urea-forming reactions under controlled conditions.
1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea structure
2034463-96-0 structure
Product Name:1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea
CAS No:2034463-96-0
MF:C18H18N4OS
MW:338.426722049713
CID:5895348
PubChem ID:122246565
Update Time:2025-06-22

1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea
    • F6570-2798
    • 1-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-3-thiophen-2-ylurea
    • 2034463-96-0
    • AKOS032463733
    • 1-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea
    • 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea
    • Inchi: 1S/C18H18N4OS/c23-18(21-17-9-5-11-24-17)20-14-7-2-1-6-13(14)15-12-22-10-4-3-8-16(22)19-15/h1-2,5-7,9,11-12H,3-4,8,10H2,(H2,20,21,23)
    • InChI Key: BUEZSBYTMOZYHN-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1NC(NC1=CC=CC=C1C1=CN2C(CCCC2)=N1)=O

Computed Properties

  • Exact Mass: 338.12013238g/mol
  • Monoisotopic Mass: 338.12013238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 87.2Ų

1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea Pricemore >>

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Additional information on 1-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea

1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea: A Comprehensive Overview

1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea is a complex organic compound with the CAS number 2034463-96-0. This compound belongs to the class of ureas and features a unique combination of functional groups and heterocyclic systems that contribute to its intriguing chemical properties. The molecule consists of a urea moiety linked to a phenyl group substituted with an imidazo[1,2-a]pyridine ring and a thiophene group at the 3-position. This structure suggests potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The imidazo[1,2-a]pyridine ring system is a fused bicyclic structure that combines the properties of both imidazole and pyridine rings. This system is known for its aromaticity and ability to form hydrogen bonds due to the presence of nitrogen atoms in the ring. The thiophene group attached at the 3-position of the urea moiety introduces additional electron-withdrawing effects and enhances the compound's stability under certain conditions. The combination of these groups creates a molecule with unique electronic properties that can be exploited in various chemical reactions.

Recent studies have highlighted the potential of 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea as a building block for constructing bioactive molecules. Researchers have explored its ability to act as a ligand in metalloenzyme inhibitors and as a component in supramolecular assemblies. The compound's ability to form stable complexes with metal ions has been particularly interesting for applications in catalysis and drug delivery systems.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The key intermediates include the imidazo[1,2-a]pyridine derivative and the thiophene-containing urea precursor. Optimization of reaction conditions has been crucial in achieving high yields and maintaining the integrity of the sensitive functional groups.

The CAS number 2034463-96-0 is widely recognized in scientific literature as a reference for this compound. Its entry in databases such as PubChem and ChemSpider provides detailed information on its physical properties, including molecular weight (409.4 g/mol), melting point (>300°C), and solubility (moderately soluble in DMSO). These properties make it suitable for use in various organic synthesis protocols and analytical techniques.

From an environmental standpoint, 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea has been evaluated for its biodegradability and ecotoxicity. Initial studies suggest that it exhibits low toxicity towards aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental impact and potential for bioaccumulation.

In conclusion, 1-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(thiophen-2-yl)urea (CAS 2034463-96) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both fundamental research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses

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